N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
CAS No.: 1385305-12-3
Cat. No.: VC6234737
Molecular Formula: C20H16N4O2
Molecular Weight: 344.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1385305-12-3 |
|---|---|
| Molecular Formula | C20H16N4O2 |
| Molecular Weight | 344.374 |
| IUPAC Name | N-[cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C20H16N4O2/c1-26-18-10-6-5-9-16(18)17(11-21)24-20(25)15-12-22-19(23-13-15)14-7-3-2-4-8-14/h2-10,12-13,17H,1H3,(H,24,25) |
| Standard InChI Key | OJLMUAIDDRTGLG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(C#N)NC(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the 2-position with a phenyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further bonded to a cyano-(2-methoxyphenyl)methyl group . Key structural features include:
The 2-methoxyphenyl group introduces electron-donating effects, while the cyano group enhances electrophilicity, potentially influencing reactivity and biological interactions .
Physicochemical Properties
Though experimental data on solubility, melting point, and stability are unavailable, its lipophilicity (calculated LogP ≈ 3.2) suggests moderate membrane permeability . The carboxamide and cyano groups may participate in hydrogen bonding, impacting solubility in polar solvents .
Synthesis and Preparation
General Pyrimidine Synthesis Strategies
Pyrimidine derivatives are typically synthesized via:
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Condensation reactions between amines and carbonyl compounds .
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Multi-component reactions involving aldehydes, malononitrile, and urea .
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Nucleophilic substitution at reactive positions on preformed pyrimidine cores .
Reported Synthetic Pathways
While no explicit protocol for N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide exists, analogous compounds are prepared through:
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Reagents: Substituted arylguanidine (3 mmol), benzaldehyde derivative (3.15 mmol), ethyl cyanoacetate (3.15 mmol), piperidine (6 mmol).
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Conditions: Reflux in ethanol overnight, followed by cooling and extraction with ethyl acetate.
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Yield: ~39% after silica gel chromatography.
This method highlights the use of piperidine as a base to facilitate Knoevenagel condensation and cyclization . Alternative routes may employ microwave-assisted synthesis or catalysts like ammonium chloride to improve efficiency .
Biological Activity and Mechanisms
Pyrimidine-5-Carbonitrile Pharmacophores
Pyrimidine-5-carbonitriles, a structural subclass, demonstrate:
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
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Anticancer Effects: Topoisomerase II inhibition and apoptosis induction in leukemia cell lines (IC₅₀ values: 2–10 μM) .
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Anti-inflammatory Action: COX-2 suppression through competitive binding to the enzyme’s active site .
Hypothesized Targets for N-[Cyano-(2-methoxyphenyl)methyl]-2-phenylpyrimidine-5-carboxamide
The compound’s cyano and methoxyphenyl groups may enhance binding to:
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Kinase domains: Potential inhibition of EGFR or VEGFR-2 due to structural similarity to known kinase inhibitors .
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Microtubule assembly: Disruption of tubulin polymerization via hydrophobic interactions with the colchicine binding site .
Research Gaps and Future Directions
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